molecular formula C13H16FNO3 B12094302 Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12094302
M. Wt: 253.27 g/mol
InChI Key: CHZWMGAUGNNAKR-VXGBXAGGSA-N
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Description

Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H16FNO3 and a molecular weight of 253.27 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom and a hydroxymethyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a hydroxymethylation reaction, which can be achieved using formaldehyde and a suitable base.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Unique due to the presence of both fluorine and hydroxymethyl groups.

    Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and properties.

    cis-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine: Contains a Boc-protected amino group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

benzyl (3S,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H16FNO3/c14-12-7-15(6-11(12)8-16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1

InChI Key

CHZWMGAUGNNAKR-VXGBXAGGSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)CO

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)CO

Origin of Product

United States

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